N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
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Description
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H11N5O2S4 and its molecular weight is 433.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The affected biochemical pathway is the cyclooxygenase pathway, which is responsible for the production of prostaglandins from arachidonic acid . By inhibiting COX-1 and COX-2, the compound disrupts this pathway, leading to a decrease in prostaglandin production and, consequently, a reduction in inflammation .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins, leading to a reduction in inflammation . This can result in relief from symptoms associated with conditions like arthritis and other inflammatory diseases .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They interact with enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis
Molecular Mechanism
Benzothiazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis by interacting with the DprE1 enzyme
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O2S4/c22-12(18-14-17-9-4-1-2-5-10(9)26-14)8-25-16-21-20-15(27-16)19-13(23)11-6-3-7-24-11/h1-7H,8H2,(H,17,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTIDASQUHZIBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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